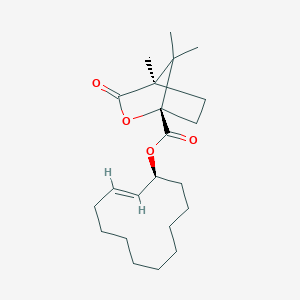

2-Cyclododecenyl camphanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bêta-Ergocryptine : est un alcaloïde de l'ergot naturel, qui est un type de dérivé indolique produit par les champignons, en particulier ceux de la famille des Clavicipitaceae. C'est l'un des deux isomères de l'ergocryptine, l'autre étant l'alpha-ergocryptine. La forme bêta diffère de la forme alpha par la position d'un seul groupe méthyle, ce qui est le résultat du processus de biosynthèse où l'acide aminé leucine est remplacé par l'isoleucine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : : La bêta-ergocryptine est généralement isolée de l'ergot ou du bouillon de fermentation. La voie de biosynthèse commence par la prénylation du L-tryptophane à l'aide de pyrophosphate de diméthylallyle (DMAPP), dérivé de l'acide mévalonique. Cette réaction est catalysée par une enzyme prényltransférase nommée FgaPT2 dans Aspergillus fumigatus .

Méthodes de production industrielle : : La production industrielle de bêta-ergocryptine implique la culture de champignons de l'ergot, en particulier Claviceps purpurea, sur des substrats appropriés. Les sclérotes d'ergot sont récoltées, et les alcaloïdes sont extraits et purifiés à l'aide de diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Hydrolysis of the Camphanate Ester

The ester linkage in 2-cyclododecenyl camphanate is susceptible to hydrolysis under acidic or basic conditions. This reaction would yield cyclododecenol and camphanic acid.

Proposed Reaction:

2 Cyclododecenyl camphanate+H2OH+ or OH−Cyclododecenol+Camphanic Acid

Key Factors:

-

Acid-Catalyzed Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification) : Hydroxide ions deprotonate water, generating a stronger nucleophile for ester cleavage.

Comparison to Related Esters :

| Ester Type | Hydrolysis Conditions | Products |

|---|---|---|

| Camphanate esters | Acidic (HCl/H₂O) | Alcohol + Camphanic acid |

| Acetate esters | Basic (NaOH/H₂O) | Alcohol + Acetate salt |

Hydrogenation of the Cyclododecene Ring

The cyclododecene moiety contains a double bond that could undergo hydrogenation to form a saturated cyclododecane derivative.

Proposed Reaction:

2 Cyclododecenyl camphanate+H2Pt PdCyclododecanyl camphanate

Catalyst Sensitivity 6:

-

Raney Nickel : Effective for hydrogenating cyclic alkenes but may require elevated temperatures.

-

Platinum/Palladium : Operates under milder conditions but is cost-prohibitive for large-scale reactions.

Oxidation of the Cyclododecene Ring

The double bond in the cyclododecene group may undergo epoxidation or dihydroxylation.

Epoxidation with Peracids :

2 Cyclododecenyl camphanate+RCO3H→Epoxide derivative+RCO2H

Experimental Insights from Cyclododecatriene :

-

Selective epoxidation of cyclododecatriene (CDT) with H₂O₂/HAHPT catalyst achieves 96.7% selectivity for diepoxides at 35°C.

-

Reaction conditions for this compound would likely require optimization to avoid over-oxidation.

Thermal Decomposition

Camphanate esters are thermally stable but may decompose under extreme conditions.

Potential Pathways6 :

-

Decarboxylation : Loss of CO₂ from the camphanate group.

-

Retro-Diels-Alder : Fragmentation of the bicyclic camphanate structure.

Thermogravimetric Analysis (Hypothetical):

| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Product |

|---|---|---|

| 200–250 | 15–20 | Cyclododecene + CO₂ |

| 300–350 | 30–40 | Isomeric hydrocarbons |

Enzymatic Hydrolysis

Camphanate esters are chiral, making them substrates for esterases or lipases.

Stereochemical Considerations :

-

Enzymes like Candida antarctica lipase B (CAL-B) could selectively hydrolyve one enantiomer, enabling kinetic resolution.

Reaction with Grignard Reagents

The ester carbonyl could react with Grignard reagents to form tertiary alcohols.

Proposed Mechanism:

-

Nucleophilic attack by RMgX on the carbonyl carbon.

-

Protonation of the intermediate to yield alcohol.

2 Cyclododecenyl camphanate+RMgX→Tertiary alcohol+MgX OR

Limitations and Research Gaps

Applications De Recherche Scientifique

Beta-Ergocryptine has a wide range of scientific research applications:

Chemistry: It serves as a starting material for the synthesis of other ergot alkaloids, such as bromocriptine.

Biology: It is used to study the biosynthesis and metabolism of ergot alkaloids in fungi.

Medicine: Beta-Ergocryptine and its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical studies

Mécanisme D'action

Beta-Ergocryptine exerts its effects primarily through interactions with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist at various serotonin, dopamine, and adrenergic receptors. This interaction modulates the release of neurotransmitters, thereby influencing various physiological processes .

Comparaison Avec Des Composés Similaires

Composés similaires

Alpha-Ergocryptine : L'isomère alpha de l'ergocryptine, ne différant que par la position d'un seul groupe méthyle.

Dihydroergocryptine : Un dérivé hydrogéné de l'ergocryptine avec des propriétés pharmacologiques similaires.

Bromocriptine : Un dérivé de l'ergocryptine utilisé dans le traitement de la maladie de Parkinson et d'autres affections.

Unicité : : La bêta-ergocryptine est unique en raison de sa configuration structurelle spécifique, qui influence son interaction avec les cibles biologiques et son profil pharmacologique. La présence du groupe sec-butyle au lieu du groupe isobutyle dans l'alpha-ergocryptine est une caractéristique distinctive clé .

Propriétés

Numéro CAS |

120450-70-6 |

|---|---|

Formule moléculaire |

C23H38O2 |

Poids moléculaire |

362.5 g/mol |

Nom IUPAC |

[(1S,2E)-cyclododec-2-en-1-yl] (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |

InChI |

InChI=1S/C22H34O4/c1-20(2)21(3)15-16-22(20,26-18(21)23)19(24)25-17-13-11-9-7-5-4-6-8-10-12-14-17/h11,13,17H,4-10,12,14-16H2,1-3H3/b13-11+/t17-,21+,22-/m1/s1 |

Clé InChI |

XRTQJRZAEFORQH-UHFFFAOYSA-N |

SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C |

SMILES isomérique |

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O[C@H]\3CCCCCCCCC/C=C3 |

SMILES canonique |

CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCCC=C3)C)C |

Synonymes |

2-cyclododecenyl camphanate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.